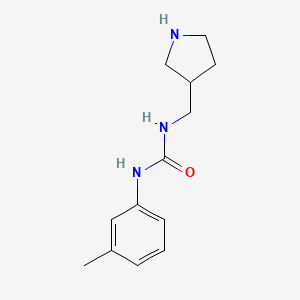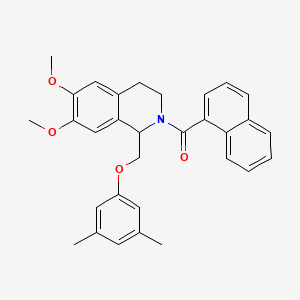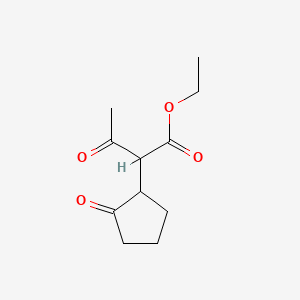methylamine CAS No. 865611-97-8](/img/structure/B2743239.png)
[(4-Bromophenyl)sulfonyl](3-carbazol-9-yl-2-hydroxypropyl)methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-substituted chiral piperazines was achieved via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .
Mécanisme D'action
The mechanism of action of BPIQ is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. As mentioned earlier, BPIQ has been found to inhibit the activity of PARP-1 and acetylcholinesterase. It has also been found to inhibit the activity of an enzyme called xanthine oxidase, which is involved in the production of reactive oxygen species (ROS). By inhibiting these enzymes and proteins, BPIQ may be able to prevent or slow down the progression of various diseases.
Biochemical and Physiological Effects:
BPIQ has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that BPIQ can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. It has also been found to inhibit the activity of PARP-1 and acetylcholinesterase, as mentioned earlier. In vivo studies have shown that BPIQ can reduce the size of tumors in mice and improve cognitive function in rats.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BPIQ is its relatively simple synthesis method, which makes it easy to obtain in large quantities. It has also been found to exhibit good stability and solubility in various solvents. However, one of the main limitations of BPIQ is its relatively low potency compared to other anticancer drugs. It has also been found to exhibit some toxicity in vitro, although this toxicity has not been observed in vivo.
Orientations Futures
There are several future directions for the study of BPIQ. One direction is to further investigate its potential applications in the treatment of cancer and other diseases. Another direction is to study its potential use in the field of organic electronics, as mentioned earlier. Additionally, further studies are needed to fully understand the mechanism of action of BPIQ and to optimize its potency and selectivity. Overall, BPIQ is a promising compound that has the potential to make significant contributions to various fields of research.
Méthodes De Synthèse
BPIQ is synthesized by reacting 4-bromobenzenesulfonyl chloride with 3-carbazol-9-yl-2-hydroxypropylamine in the presence of a base such as triethylamine. The reaction takes place at room temperature and the yield of the product is around 60%. The synthesis method of BPIQ is relatively simple and can be easily scaled up for industrial production.
Applications De Recherche Scientifique
BPIQ has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, BPIQ has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been found to inhibit the activity of a protein called PARP-1, which is involved in DNA repair and has been implicated in cancer progression. BPIQ has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of an enzyme called acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
In the field of materials science, BPIQ has been studied for its potential use in organic electronics. It has been found to exhibit good electron transport properties and has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Propriétés
IUPAC Name |
4-bromo-N-(3-carbazol-9-yl-2-hydroxypropyl)-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O3S/c1-24(29(27,28)18-12-10-16(23)11-13-18)14-17(26)15-25-21-8-4-2-6-19(21)20-7-3-5-9-22(20)25/h2-13,17,26H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNNELBWDQTYHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O)S(=O)(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid](/img/structure/B2743156.png)


![N-[5-({[(3-fluoro-4-methylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2743160.png)
![N-(3-methoxyphenyl)-2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2743161.png)



![E-4-[(Methoxycarbonyl)amino]-4-oxobut-2-enoic acid](/img/structure/B2743168.png)
![Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride](/img/structure/B2743171.png)
![4-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2743175.png)


